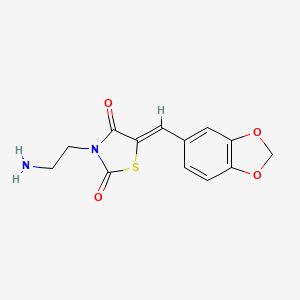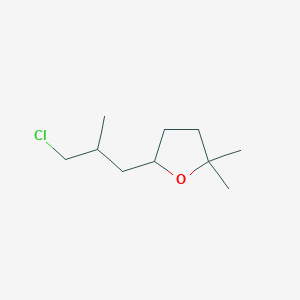
5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane is an organic compound characterized by its unique structure, which includes a chlorinated alkyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane typically involves the reaction of 3-chloro-2-methylpropyl chloride with 2,2-dimethyloxolane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated alkyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted oxolane derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of alcohols or alkanes.
Scientific Research Applications
5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane has several applications in scientific research:
Biology: The compound may be used in the study of biochemical pathways and as a potential intermediate in the synthesis of biologically active molecules.
Medicine: Research into its potential medicinal properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism by which 5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of a new bond. The molecular targets and pathways involved vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylpropyl chloride: A precursor in the synthesis of 5-(3-Chloro-2-methylpropyl)-2,2-dimethyloxolane.
2,2-Dimethyloxolane: Another precursor used in the synthesis process.
Uniqueness
This compound is unique due to its specific structure, which combines a chlorinated alkyl group with an oxolane ring. This unique structure imparts distinct chemical properties, making it valuable in various applications.
Properties
Molecular Formula |
C10H19ClO |
|---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
5-(3-chloro-2-methylpropyl)-2,2-dimethyloxolane |
InChI |
InChI=1S/C10H19ClO/c1-8(7-11)6-9-4-5-10(2,3)12-9/h8-9H,4-7H2,1-3H3 |
InChI Key |
WJPQWWAWAQNUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCC(O1)(C)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



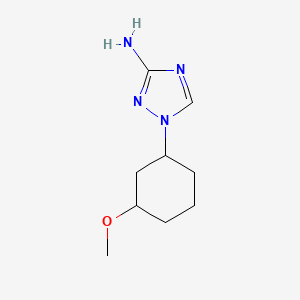
![3-[1-(Aminomethyl)cyclobutyl]oxan-3-OL](/img/structure/B13191397.png)

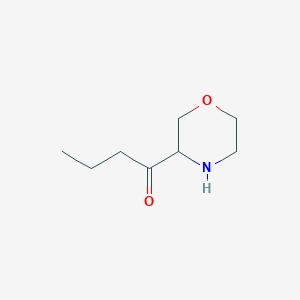
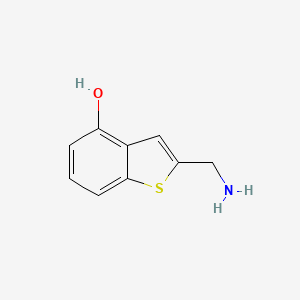
![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol](/img/structure/B13191427.png)

![5-{[(Benzyloxy)carbonyl]amino}-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13191441.png)

![6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B13191447.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}butan-1-one](/img/structure/B13191449.png)
![5-Cyclohexyl-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13191454.png)
